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Compound of Interest

Compound Name: HIV-1 inhibitor-48

Cat. No.: B120615

Unveiling Compound 130: A Novel Inhibitor of
HIV-1 Integrase

A Technical Overview for Researchers and Drug Development Professionals

This in-depth guide provides a comprehensive initial characterization of "compound 130," a
promising N-(4-hydroxy-3-ethoxyphenyl)-6-methyl-2-ox0-1,2,3,4-tetrahydropyrimidine-5-
carboxamide derivative identified as a potent inhibitor of Human Immunodeficiency Virus Type
1 (HIV-1) integrase. This document details the quantitative inhibitory data, the experimental
methodologies employed in its characterization, and visual representations of the relevant
biological pathways and experimental workflows.

Core Data Presentation

The anti-HIV-1 activity of compound 130 and its analogs was primarily assessed through in
vitro enzymatic assays targeting the strand transfer (ST) activity of HIV-1 integrase. The
following table summarizes the key quantitative data for compound 130 and a selection of
related compounds from the same study for comparative analysis.
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. HIV-1 Integrase Inhibition
Compound ID Substituent (R)

IC50 (uM)
130 4-hydroxy-3-ethoxy 1.91
13d 2-chloro 4.01
13e 4-chloro 0.65
13q Furan-2-yl 491

Table 1: In vitro inhibitory activity of compound 130 and selected analogs against the strand
transfer reaction of HIV-1 integrase.[1]

It is noteworthy that while these compounds demonstrated potent inhibition of the isolated HIV-
1 integrase enzyme, they did not exhibit significant anti-HIV-1 or HIV-2 activity in cell culture
assays below their cytotoxic concentrations.[1] This suggests that factors such as cell
permeability, metabolic stability, or efflux pump activity may limit their efficacy in a cellular
context.

Experimental Protocols

The characterization of compound 130 as an HIV-1 integrase inhibitor involved a multi-step
process, from chemical synthesis to biological evaluation. The following are detailed
methodologies for the key experiments cited.

Synthesis of N-(4-hydroxy-3-ethoxyphenyl)-6-methyl-2-
0x0-1,2,3,4-tetrahydropyrimidine-5-carboxamide
(Compound 130)

A mixture of 3-ethoxy-4-hydroxybenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and
urea (15 mmol) is refluxed in the presence of a catalytic amount of concentrated hydrochloric
acid in ethanol for several hours. The reaction progress is monitored by thin-layer
chromatography. Upon completion, the reaction mixture is cooled and poured into ice-cold
water. The resulting precipitate is filtered, washed with water, and dried. The crude product is
then recrystallized from a suitable solvent like ethanol to yield the pure compound 130.
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In Vitro HIV-1 Integrase Strand Transfer Assay

The inhibitory activity of compound 130 on the strand transfer reaction of HIV-1 integrase was
determined using a commercially available assay kit, such as the XpressBio HIV-1 Integrase
Assay Kit.[2] The protocol is based on an ELISA format.

Materials:

Recombinant HIV-1 Integrase

o Donor DNA (DS DNA) - a double-stranded oligonucleotide mimicking the viral DNA end

o Target DNA (TS DNA) - an oligonucleotide mimicking the host DNA, coated on a 96-well
plate

» Reaction Buffer (containing Mg2+ or Mn2+)

o Wash Buffer

» Blocking Buffer

e HRP-conjugated antibody specific for the integrated DNA

e TMB substrate

o Stop Solution

e Compound 130 and other test compounds

Procedure:

e Preparation: The 96-well plates are pre-coated with the target DNA. Test compounds are
dissolved in DMSO to create stock solutions and then diluted to the desired concentrations in
the reaction buffer.

e Reaction Setup: 50 uL of the diluted test compound is added to the wells. 50 pL of a solution
containing the donor DNA and recombinant HIV-1 integrase is then added to each well to
initiate the reaction.
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 Incubation: The plate is incubated at 37°C for a specified period (e.g., 60-90 minutes) to
allow for the strand transfer reaction to occur.

e Washing: The plate is washed multiple times with the wash buffer to remove unreacted
components.

o Detection: An HRP-conjugated antibody that specifically recognizes the integrated DNA
complex is added to each well and incubated. After another washing step, the TMB substrate
is added, and the color development is allowed to proceed.

o Measurement: The reaction is stopped by adding a stop solution, and the absorbance is read
at 450 nm using a microplate reader. The IC50 value is calculated by plotting the percentage
of inhibition against the log of the inhibitor concentration.

Anti-HIV Activity Assay in Cell Culture

The antiviral activity of the compounds was evaluated in a cell-based assay using human T-cell
lines susceptible to HIV-1 infection, such as MT-4 cells.

Materials:

MT-4 cells

HIV-1 (IlIB strain) and HIV-2 (ROD strain) viral stocks

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

Compound 130 and other test compounds

MTT reagent for cytotoxicity assessment
Procedure:
e Cell Plating: MT-4 cells are seeded in a 96-well plate at a specific density.

e Compound Addition: Serial dilutions of the test compounds are added to the wells.
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 Viral Infection: A predetermined amount of HIV-1 or HIV-2 virus stock is added to the wells
containing the cells and the compounds.

 Incubation: The plate is incubated for several days (e.g., 5 days) at 37°C in a CO2 incubator
to allow for viral replication.

o Cytotoxicity and Antiviral Effect Measurement: The cytopathic effect of the virus is measured.
The viability of the cells is assessed using the MTT assay, which measures the metabolic
activity of living cells. The reduction in cell viability in virus-infected wells compared to
uninfected wells indicates the extent of viral replication. The protective effect of the
compounds is determined by their ability to prevent virus-induced cell death. The EC50 (50%
effective concentration) and CC50 (50% cytotoxic concentration) are calculated.

Mandatory Visualizations

The following diagrams illustrate the HIV-1 integration pathway and the experimental workflow
for the in vitro integrase assay.

Caption: HIV-1 integration pathway and the point of inhibition by Compound 13o0.
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Caption: Experimental workflow for the in vitro HIV-1 integrase strand transfer assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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